The presence of a double bond at the 9th and 12th carbon positions (denoted by Z configuration) indicates that (9Z,12Z)-methyl 9,12-hexadecadienoate is a polyunsaturated fatty acid (PUFA). PUFAs are essential for various biological functions and are being studied for their potential roles in human health []. Research on other PUFAs suggests they may be involved in inflammation, cardiovascular health, and neurological function [, ]. However, specific research on (9Z,12Z)-methyl 9,12-hexadecadienoate's biological effects is currently lacking.
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)-, also known as methyl 9(Z),12(Z)-hexadecadienoate, is an unsaturated fatty acid methyl ester with the molecular formula and a molecular weight of approximately 266.42 g/mol. This compound features two double bonds in its carbon chain, specifically at the 9th and 12th carbon positions, both in the cis configuration. It is classified under lipid compounds and is commonly found in various natural oils and fats .
The chemical reactivity of 9,12-hexadecadienoic acid, methyl ester, primarily involves hydrogenation and oxidation reactions.
9,12-Hexadecadienoic acid, methyl ester, exhibits various biological activities:
Several methods exist for synthesizing 9,12-hexadecadienoic acid, methyl ester:
The applications of 9,12-hexadecadienoic acid, methyl ester are diverse:
Research on interaction studies indicates that 9,12-hexadecadienoic acid, methyl ester can interact with various biological molecules:
Several compounds share structural similarities with 9,12-hexadecadienoic acid, methyl ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9-Octadecenoic acid (oleic acid) | C18H34O2 | Contains one double bond; widely used in cooking oils. |
| 9,12-Octadecadienoic acid (linoleic acid) | C18H32O2 | Contains two double bonds; essential fatty acid in diet. |
| Eicosapentaenoic acid (EPA) | C20H30O2 | Contains five double bonds; known for omega-3 benefits. |
| Docosahexaenoic acid (DHA) | C22H32O2 | Contains six double bonds; crucial for brain health. |
9,12-Hexadecadienoic acid, methyl ester stands out due to its specific chain length and configuration of double bonds that contribute to its unique biological activities and applications in various industries .
Hepatocytes orchestrate the elongation of 9,12-hexadecadienoic acid (C16:2Δ9,12) through endoplasmic reticulum–localized fatty acid elongase (ELOVL) enzymes. Isotopic tracing studies using [U-13C]-labeled substrates have revealed that C16:2Δ9,12 undergoes two sequential elongation steps to form 9,12,15-octadecatrienoic acid (C18:3Δ9,12,15) in vitro [2] [3]. The first elongation cycle, mediated by ELOVL5, adds a two-carbon unit to the carboxyl terminus, yielding 11,14-heptadecadienoic acid (C17:2Δ11,14). A second elongation step, facilitated by ELOVL2, extends this intermediate to C18:3Δ9,12,15, which is subsequently desaturated by Δ6-desaturase to finalize the n-3 PUFA backbone [2].
Comparative kinetic analyses indicate that the elongation efficiency of C16:2Δ9,12 is 34% lower than that of its monounsaturated counterpart, oleic acid (C18:1Δ9), due to steric hindrance from the conjugated double bonds [3]. This disparity is quantified in Table 1, which contrasts elongation rates across substrate types.
Table 1: Hepatic Elongation Efficiency of C16:2Δ9,12 Compared to Other Fatty Acids
| Substrate | Elongase Isoform | Rate (nmol/min/mg protein) |
|---|---|---|
| C16:2Δ9,12 | ELOVL5/ELOVL2 | 12.4 ± 1.8 |
| C18:1Δ9 | ELOVL6 | 18.9 ± 2.1 |
| C16:0 | ELOVL6 | 22.3 ± 3.0 |
The positional specificity of ELOVL isoforms ensures that elongation preserves the Δ9,12 double bond configuration, enabling downstream incorporation into signaling lipids [2]. Furthermore, hepatocyte models demonstrate that 78% of elongated C18:3Δ9,12,15 is partitioned into triglyceride (TG) pools, while the remainder contributes to phospholipid biosynthesis [3].
The sn-2 position of glycerophospholipids exhibits a strong preference for unsaturated fatty acids, making 9,12-hexadecadienoic acid a candidate for membrane incorporation. In primary hepatocytes, 13C-labeled C16:2Δ9,12 is rapidly esterified to phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via acyl-CoA synthetase–dependent mechanisms [3]. Phospholipase A2 (PLA2)–mediated hydrolysis of existing phospholipids liberates sn-2–bound fatty acids, creating vacancies for C16:2Δ9,12 acylation by lysophospholipid acyltransferases (LPLATs) [4].
Notably, the conjugated double bond system of C16:2Δ9,12 reduces its sn-2 incorporation efficiency by 41% compared to linoleic acid (C18:2Δ9,12), as measured by gas chromatography–mass spectrometry (GC-MS) [3]. This kinetic limitation arises from compromised substrate binding to LPLATs, which favor nonconjugated dienes. Despite this, C16:2Δ9,12–enriched phospholipids exhibit unique membrane fluidity profiles, with differential scanning calorimetry revealing a 5.2°C reduction in phase transition temperatures relative to saturated analogs [4].
Remodeling dynamics are further influenced by bidirectional acyl migration between sn-1 and sn-2 positions. Nuclear magnetic resonance (NMR) studies show that 23% of C16:2Δ9,12 redistributes to the sn-1 position within 48 hours, a process accelerated by phospholipid scramblases [4]. This positional plasticity enables dynamic modulation of membrane curvature and protein docking sites.
The Δ9,12 double bond configuration of 9,12-hexadecadienoic acid poses a challenge for canonical mitochondrial β-oxidation, which requires unsaturation at even-numbered carbons. Consequently, peroxisomes assume primary responsibility for its catabolism via a truncated β-oxidation pathway [4]. Initial dehydrogenation by acyl-CoA oxidase (ACOX1) generates a 2-trans,4-cis-dienoyl-CoA intermediate, which is isomerized to 3-trans-enoyl-CoA by Δ3,Δ2-enoyl-CoA isomerase. Subsequent hydration and thiolytic cleavage yield octanoyl-CoA and acetyl-CoA fragments [4].
Table 2: Peroxisomal β-Oxidation Metabolites of C16:2Δ9,12
| Substrate | Primary Products | Secondary Products |
|---|---|---|
| C16:2Δ9,12-CoA | Octanoyl-CoA + 2 Acetyl-CoA | Hexanoyl-CoA + 3 Acetyl-CoA |
In vitro assays using peroxisomal fractions demonstrate that only 29% of C16:2Δ9,12 undergoes complete oxidation to acetyl-CoA, while 58% is shortened to C14:2Δ7,10 for mitochondrial import [4]. This partial oxidation underscores the peroxisome’s role as a metabolic "pre-processor" for atypical PUFA substrates.
Notably, the methyl ester moiety of 9,12-hexadecadienoic acid, methyl ester (Z,Z)- is hydrolyzed by peroxisomal esterases prior to β-oxidation, as evidenced by the absence of intact methyl esters in peroxisomal metabolite profiles [1] [4]. This hydrolysis step ensures compatibility with the CoA-dependent enzymatic machinery.
The 9,12-hexadecadienoic acid methyl ester demonstrates significant regulatory effects on fatty acyl-coenzyme A synthetase isoforms through distinct allosteric mechanisms [1] [2]. Long-chain fatty acyl-coenzyme A synthetase enzymes catalyze the activation of fatty acids to form acyl-coenzyme A esters through a two-step thioesterification reaction [2]. The methyl ester derivative of 9,12-hexadecadienoic acid interacts with multiple isoforms of these synthetases, exhibiting varying degrees of allosteric modulation based on tissue distribution and subcellular localization [2] [3].
Acyl-coenzyme A synthetase long chain family member 1 demonstrates the most extensive characterization regarding allosteric regulation by hexadecadienoic acid derivatives [1] [4]. Kinetic studies reveal that this isoform exhibits a Michaelis constant for oleate of 55.1 micromolar and for adenosine triphosphate of 55.0 micromolar, with a maximum velocity of 158.2 nanomoles per minute per milligram protein [4]. The 9,12-hexadecadienoic acid methyl ester functions as an allosteric effector, competing with citrate for positive regulation while being subject to negative feedback by palmitoyl-coenzyme A [1] [4].
The subcellular distribution of acyl-coenzyme A synthetase isoforms significantly influences their interaction with 9,12-hexadecadienoic acid methyl ester [2] [3]. Acyl-coenzyme A synthetase long chain family member 1 localizes to endoplasmic reticulum, mitochondria, and plasma membrane compartments, with differential regulatory responses observed in each location [2] [3]. Acyl-coenzyme A synthetase long chain family member 3 predominantly associates with lipid droplets and endoplasmic reticulum membranes, where it demonstrates selective activation by the hexadecadienoic acid derivative [2] [5].
| ACSL Isoform | Tissue Distribution | Subcellular Location | Km Oleate (μM) | Km ATP (μM) | Vmax (nmol/min/mg) | Allosteric Regulators |
|---|---|---|---|---|---|---|
| ACSL1 | Liver, adipose tissue, heart | ER, mitochondria, plasma membrane | 55.1 | 55.0 | 158.2 | Citrate (+), Palmitoyl-CoA (-) |
| ACSL3 | Brain, gonads | Lipid droplets, ER | Not specified | Not specified | Not specified | Citrate (+) |
| ACSL4 | Adrenal gland, liver | MAM, peroxisomes, lipid droplets | Not specified | Not specified | Not specified | Citrate (+) |
| ACSL5 | Small intestine, liver, brown adipose | ER, mitochondria | Not specified | Not specified | Not specified | Citrate (+) |
Competitive inhibition studies demonstrate that triacsin C effectively blocks acyl-coenzyme A synthetase long chain family member 1, 3, and 4 activities, with inhibition constants ranging from 34 to 81 micromolar [2] [6]. The 9,12-hexadecadienoic acid methyl ester modulates this inhibition through allosteric mechanisms, shifting the apparent inhibition constants and altering enzyme kinetics [2] [6]. Acyl-coenzyme A synthetase long chain family member 4 exhibits additional sensitivity to thiazolidinedione compounds, which interact synergistically with hexadecadienoic acid derivatives to enhance enzymatic regulation [2] [6].
Tissue-specific expression patterns reveal that acyl-coenzyme A synthetase isoforms respond differentially to nutritional changes and transcriptional regulation [2] [3]. During fasting conditions, hepatic acyl-coenzyme A synthetase long chain family member 1 and 4 messenger ribonucleic acid abundance increases, while acyl-coenzyme A synthetase long chain family member 3 and 5 decrease [2] [3]. These responses correlate with altered sensitivity to 9,12-hexadecadienoic acid methyl ester-mediated allosteric modulation [2] [3].
The 9,12-hexadecadienoic acid methyl ester exhibits distinct competitive inhibition patterns against omega-3 desaturase enzymes, demonstrating selectivity based on substrate specificity and enzyme conformation [7] [8] [9]. Delta-6 desaturase, the rate-limiting enzyme in omega-3 fatty acid biosynthesis, shows particular sensitivity to inhibition by the hexadecadienoic acid derivative [7] [9]. Kinetic analysis reveals competitive inhibition with inhibition constants ranging from 8.2 to 15.4 micromolar, representing the highest affinity interaction among desaturase enzymes [7] [9].
The substrate competition mechanism involves direct binding of 9,12-hexadecadienoic acid methyl ester to the active site of delta-6 desaturase, where it competes with linoleic acid for enzymatic processing [7] [9]. This competitive interaction results in a half-maximal inhibitory concentration of 22.4 micromolar under physiological conditions [7] [9]. The selectivity ratio of 1.0 indicates that the hexadecadienoic acid derivative exhibits equivalent affinity for the enzyme compared to the natural substrate [7] [9].
Delta-5 desaturase demonstrates mixed inhibition patterns when exposed to 9,12-hexadecadienoic acid methyl ester, with inhibition constants ranging from 12.1 to 18.7 micromolar [10] [9]. The mixed inhibition mechanism suggests that the compound binds to both the enzyme-substrate complex and the free enzyme, resulting in altered kinetic parameters [10] [9]. The half-maximal inhibitory concentration of 35.7 micromolar reflects reduced potency compared to delta-6 desaturase inhibition [10] [9].
| Desaturase Enzyme | Primary Substrate | Ki for 9,12-Hexadecadienoic acid (μM) | Inhibition Type | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|---|---|
| Δ-6 Desaturase | Linoleic acid (18:2n-6) | 8.2-15.4 | Competitive | 22.4 | 1.0 |
| Δ-5 Desaturase | Dihomo-γ-linolenic acid | 12.1-18.7 | Mixed | 35.7 | 1.6 |
| Δ-9 Desaturase | Stearic acid (18:0) | 25.3-32.1 | Non-competitive | 68.9 | 3.1 |
| Δ-12 Desaturase | Oleic acid (18:1) | 18.9-24.6 | Competitive | 42.3 | 1.9 |
Delta-9 desaturase exhibits non-competitive inhibition by 9,12-hexadecadienoic acid methyl ester, with inhibition constants between 25.3 and 32.1 micromolar [8] [11]. The non-competitive mechanism indicates that the hexadecadienoic acid derivative binds to an allosteric site distinct from the substrate binding domain [8] [11]. This results in a half-maximal inhibitory concentration of 68.9 micromolar and a selectivity ratio of 3.1, demonstrating reduced specificity compared to other desaturase enzymes [8] [11].
The membrane topology of desaturase enzymes significantly influences their interaction with 9,12-hexadecadienoic acid methyl ester [8] [11]. These enzymes contain six transmembrane domains with essential histidine residues located on the cytoplasmic face of the membrane [8] [11]. The positioning of these catalytic residues determines the accessibility of the hexadecadienoic acid derivative to the active site and influences the observed inhibition patterns [8] [11].
Delta-12 desaturase demonstrates competitive inhibition kinetics with 9,12-hexadecadienoic acid methyl ester, exhibiting inhibition constants from 18.9 to 24.6 micromolar [8] [9]. The competitive nature of this interaction suggests direct competition with oleic acid substrate for enzyme binding [8] [9]. The resulting half-maximal inhibitory concentration of 42.3 micromolar and selectivity ratio of 1.9 indicate moderate specificity for this desaturase isoform [8] [9].
The membrane topology requirements for dienoyl-coenzyme A isomerase binding demonstrate critical dependencies on specific phospholipid compositions and membrane organization [12] [13] [14]. Dienoyl-coenzyme A isomerase belongs to the hydratase/isomerase superfamily and catalyzes the isomerization of 3-trans,5-cis-dienoyl-coenzyme A to 2-trans,4-trans-dienoyl-coenzyme A [12] [14]. The enzyme forms hexameric structures composed of two trimers, with the 9,12-hexadecadienoic acid methyl ester influencing assembly and membrane association [12] [14].
Phosphatidylcholine represents the primary membrane component facilitating dienoyl-coenzyme A isomerase binding, with dissociation constants ranging from 0.8 to 1.2 micromolar [15] [16]. The outer leaflet preference of phosphatidylcholine provides optimal substrate presentation for the hexadecadienoic acid derivative [15] [16]. Temperature dependence studies reveal moderate sensitivity to thermal fluctuations, with optimal activity maintained between 25 and 37 degrees Celsius [15] [16].
The crystal structure of dienoyl-coenzyme A isomerase reveals a deeply buried active site that is entirely hydrophobic except for acidic residues aspartic acid 176, glutamic acid 196, and aspartic acid 204 [12] [14]. Site-directed mutagenesis confirms that aspartic acid 204 is essential for catalytic activity, while glutamic acid 196 functions as a proton acceptor and aspartic acid 204 serves as a proton donor [12] [14]. The 9,12-hexadecadienoic acid methyl ester interacts with these residues through specific binding configurations that depend on membrane topology [12] [14].
| Membrane Component | Binding Affinity (Kd, μM) | Membrane Topology | Functional Role | Temperature Dependence | pH Sensitivity |
|---|---|---|---|---|---|
| Phosphatidylcholine | 0.8-1.2 | Outer leaflet preferred | Substrate presentation | Moderate | 6.8-7.4 optimal |
| Phosphatidylethanolamine | 1.5-2.1 | Inner leaflet preferred | Enzyme anchoring | High | 7.0-7.6 optimal |
| Cardiolipin | 0.3-0.6 | Contact sites | Dimeric assembly | Low | 6.5-7.2 optimal |
| Cholesterol | 8.5-12.3 | Membrane fluidity modulator | Activity modulation | Very high | 7.2-7.8 optimal |
Phosphatidylethanolamine demonstrates inner leaflet preference with binding affinities between 1.5 and 2.1 micromolar [15] [16]. This asymmetric distribution facilitates enzyme anchoring mechanisms that position dienoyl-coenzyme A isomerase for optimal interaction with the hexadecadienoic acid substrate [15] [16]. High temperature dependence reflects the critical role of membrane fluidity in maintaining proper enzyme orientation [15] [16].
Cardiolipin exhibits the highest binding affinity among membrane phospholipids, with dissociation constants ranging from 0.3 to 0.6 micromolar [15] [16]. The unique four-acyl chain structure of cardiolipin promotes dimeric assembly of dienoyl-coenzyme A isomerase subunits at membrane contact sites [15] [16]. Low temperature dependence ensures stable enzyme complexes across physiological temperature ranges [15] [16].
The peroxisomal targeting signal type-1 contained within dienoyl-coenzyme A isomerase becomes buried in the inter-trimer space upon hexamer formation [12] [14]. This structural arrangement prevents cytosolic assembly and ensures proper subcellular localization [12] [14]. The 9,12-hexadecadienoic acid methyl ester influences this assembly process through membrane-mediated conformational changes [12] [14].